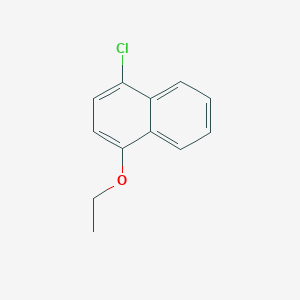
1-Chloro-4-ethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethoxynaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and an ethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-chloronaphthalene with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-4-naphthol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-amino-4-ethoxynaphthalene or 1-thio-4-ethoxynaphthalene.
Oxidation: Formation of 1-chloro-4-naphthaldehyde or 1-chloro-4-naphthoic acid.
Reduction: Formation of 1-ethoxy-4-naphthol.
Applications De Recherche Scientifique
1-Chloro-4-ethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-4-ethoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-ethoxynaphthalene
- 1-Chloro-4-methoxynaphthalene
- 1-Bromo-4-ethoxynaphthalene
Uniqueness
1-Chloro-4-ethoxynaphthalene is unique due to the specific positioning of the chlorine and ethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethoxy group at the fourth position can influence the compound’s solubility, boiling point, and interaction with other molecules.
Propriétés
Numéro CAS |
41908-22-9 |
|---|---|
Formule moléculaire |
C12H11ClO |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
1-chloro-4-ethoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
Clé InChI |
ANHBTKGLIHLEFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
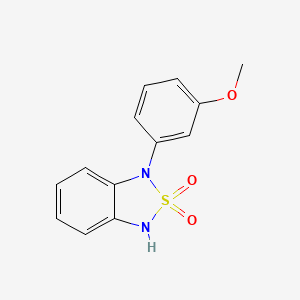

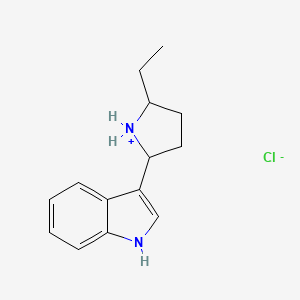
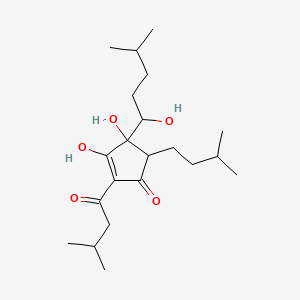
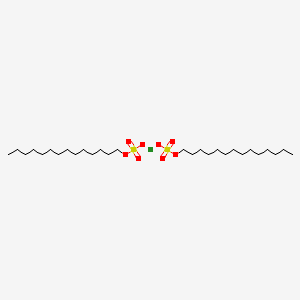
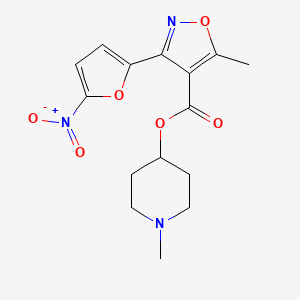
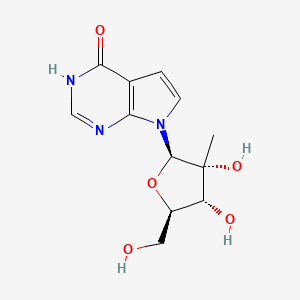
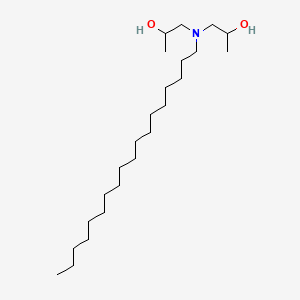
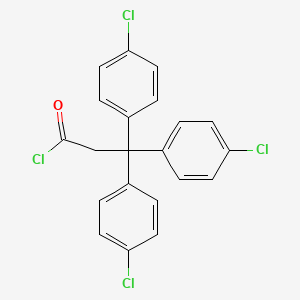


![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
